9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate
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Overview
Description
9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, allergies, and autoimmune diseases. This compound is known for its high potency and efficacy in reducing inflammation and suppressing the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps. One common method starts with 11α,17α,21-trihydroxy-pregna-4-ene-3,20-dione (hydrocortisone). The process includes acetylation of the 21-hydroxy group, sulfonylation of the 11-hydroxy group, and elimination to form a 9(11)-double bond. Subsequent acetylation of the 17α-hydroxy group and fluorination at the 6β-position are followed by hydrolysis to remove the 3-acetyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like hydrogen fluoride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various fluorinated steroids and their derivatives, which have different pharmacological properties and applications .
Scientific Research Applications
9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and fluorinated compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, as well as in dermatology for skin conditions.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the expression of target genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing the immune system .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: 9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione.
Betamethasone: 9α-Fluoro-16β-methyl-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione.
Uniqueness
9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific fluorination pattern and acetylation at the 21-position, which enhances its potency and stability compared to other corticosteroids. Its unique structure allows for targeted anti-inflammatory and immunosuppressive effects with reduced side effects .
Properties
IUPAC Name |
[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJTDLERMTRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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